(R)-pyrrolidine-2-carbonitrile
Overview
Description
®-pyrrolidine-2-carbonitrile is an organic compound with the molecular formula C5H8N2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-pyrrolidine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ®-pyrrolidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: ®-pyrrolidine and cyanogen bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction.
Procedure: The ®-pyrrolidine is dissolved in the solvent, and cyanogen bromide is added slowly while maintaining the reaction mixture at a low temperature (0-5°C). The mixture is then stirred for several hours at room temperature.
Isolation: The product is isolated by evaporating the solvent and purifying the residue through column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-pyrrolidine-2-carbonitrile may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidine-2-carboxamide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of ®-pyrrolidine-2-carbonitrile can yield ®-pyrrolidine-2-methanamine using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with an alcohol in the presence of an acid catalyst can form an ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alcohols, acids, bases; conditions vary depending on the desired product.
Major Products Formed
Oxidation: Pyrrolidine-2-carboxamide.
Reduction: ®-pyrrolidine-2-methanamine.
Substitution: Various esters, amides, and other derivatives depending on the substituent introduced.
Scientific Research Applications
®-pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an intermediate in the synthesis of biologically active compounds.
Medicine: ®-pyrrolidine-2-carbonitrile derivatives are investigated for their potential therapeutic properties, such as antiviral, antibacterial, and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-pyrrolidine-2-carbonitrile depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its nitrile and pyrrolidine functional groups. These interactions can modulate biological pathways and result in specific physiological effects. For example, in medicinal chemistry, derivatives of ®-pyrrolidine-2-carbonitrile may inhibit certain enzymes or bind to receptors, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-pyrrolidine-2-carbonitrile: The enantiomer of ®-pyrrolidine-2-carbonitrile, which has similar chemical properties but different biological activities due to its chiral nature.
Pyrrolidine-2-carboxamide: An oxidized derivative of ®-pyrrolidine-2-carbonitrile.
Pyrrolidine-2-methanamine: A reduced derivative of ®-pyrrolidine-2-carbonitrile.
Uniqueness
®-pyrrolidine-2-carbonitrile is unique due to its chiral center, which allows for the formation of enantiomerically pure compounds. This chirality is crucial in pharmaceuticals, as different enantiomers can have vastly different biological effects. The presence of the nitrile group also provides a versatile functional group for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2R)-pyrrolidine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCEGDXFJIYES-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375205 | |
Record name | (R)-pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739363-75-8 | |
Record name | (R)-pyrrolidine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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